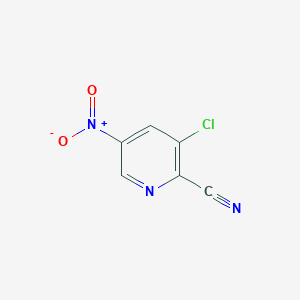

3-Chloro-5-nitropicolinonitrile

Descripción

Propiedades

IUPAC Name |

3-chloro-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYPZNSCPXMRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619252 | |

| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-30-0 | |

| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 3 Chloro 5 Nitropicolinonitrile

Novel Synthetic Approaches and Route Optimization

The quest for more efficient and environmentally benign synthetic routes to 3-chloro-5-nitropicolinonitrile is an ongoing area of research. Modern approaches focus on minimizing steps, maximizing atom economy, and utilizing milder reaction conditions compared to traditional methods. Route optimization often involves a retrosynthetic analysis to identify key bond formations and strategic disconnections that can lead to more convergent and efficient syntheses.

One emerging strategy involves the use of continuous flow reactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. The contained nature of flow systems is particularly advantageous when dealing with hazardous reagents or intermediates often encountered in the synthesis of nitrated and chlorinated aromatic compounds.

Precursor-Based Synthesis and Derivatization

The synthesis of this compound heavily relies on the strategic functionalization of precursor molecules, primarily substituted pyridines. The introduction of the chloro, nitro, and nitrile groups in a regioselective manner is paramount to the successful synthesis of the target compound.

Pyridine (B92270) Ring Functionalization Strategies

The pyridine ring serves as the foundational scaffold for this compound. Its functionalization is a critical aspect of the synthesis, with various methods employed to introduce substituents at specific positions. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions are generally challenging and often require harsh conditions. Therefore, alternative strategies are frequently employed.

One common approach is to start with a pre-functionalized pyridine ring. For instance, the synthesis might begin with a pyridine derivative already containing a hydroxyl or amino group, which can then be converted to the desired chloro and nitro functionalities. Activation of the pyridine ring, for example, through the formation of N-oxides, can facilitate electrophilic substitution. organic-chemistry.org Another strategy involves the construction of the substituted pyridine ring from acyclic precursors, a method that allows for the precise placement of substituents from the outset. google.combaranlab.org

Nitrile Group Introduction Methodologies

The introduction of the nitrile group onto the pyridine ring is a key transformation in the synthesis of picolinonitriles. Several methods are available for this conversion, each with its own advantages and limitations.

A widely used method is the Sandmeyer reaction, which involves the diazotization of an aminopyridine precursor followed by treatment with a cyanide salt, typically copper(I) cyanide. This method is generally reliable but can generate significant waste.

More modern approaches focus on direct C-H cyanation, which avoids the need for a pre-installed amino group. researchgate.net These methods often utilize transition metal catalysts and a variety of cyanating agents. While promising, achieving high regioselectivity in direct cyanation of substituted pyridines can be a significant challenge. researchgate.net

Another route involves the dehydration of a corresponding picolinamide. This can be achieved using various dehydrating agents such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride. The choice of reagent depends on the specific substrate and the desired reaction conditions.

| Method | Precursor | Reagents | Key Features |

| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl, CuCN | Well-established, reliable |

| Direct C-H Cyanation | Substituted Pyridine | Transition metal catalyst, Cyanating agent | Atom-economical, avoids pre-functionalization |

| Dehydration of Amide | Picolinamide | P₂O₅, SOCl₂, TFAA | Utilizes readily available starting materials |

Halogenation Techniques and Regioselectivity Control

The introduction of a chlorine atom at the 3-position of the pyridine ring requires careful control of regioselectivity. Direct chlorination of pyridine often leads to a mixture of products, making it an unattractive option for the synthesis of a specific isomer like this compound.

A more controlled approach involves the use of a directing group. For example, a substituent at a specific position on the pyridine ring can direct the incoming chlorine atom to the desired location. Alternatively, a pre-existing functional group, such as a hydroxyl or amino group, can be replaced by a chlorine atom using reagents like phosphorus oxychloride or thionyl chloride.

In some synthetic pathways, the chlorine atom is introduced early in the sequence, on a precursor molecule that is later cyclized to form the pyridine ring. This allows for precise control over the position of the halogen. For instance, a process for preparing 3-chloro-5-nitrotoluene (B98224), a related compound, involves the chlorination of 2-methyl-4-nitroaniline. google.comgoogle.comgoogleapis.com

The choice of chlorinating agent is also crucial. Reagents like N-chlorosuccinimide (NCS) can offer milder reaction conditions and improved selectivity compared to chlorine gas. google.com

| Technique | Strategy | Reagents |

| Directed Halogenation | Use of a directing group | NCS, Cl₂ |

| Substitution Reaction | Replacement of a functional group | POCl₃, SOCl₂ |

| Precursor Halogenation | Chlorination of an acyclic precursor | Various chlorinating agents |

Catalytic Systems in this compound Synthesis

The use of catalytic systems is becoming increasingly prevalent in the synthesis of substituted pyridines, including this compound. Catalysts can offer several advantages, including milder reaction conditions, improved yields, and enhanced regioselectivity.

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are widely used in cross-coupling reactions to form C-C and C-N bonds, which can be crucial steps in building the substituted pyridine ring. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions can be used to introduce the nitrile group or other substituents onto the pyridine ring. nih.gov

More recently, the development of metal-free catalytic systems has gained attention due to their lower cost and reduced environmental impact. rsc.org Organocatalysis, for instance, can be employed for various transformations in the synthetic sequence. Additionally, piezoelectric catalysis is an emerging field with potential applications in the synthesis of complex organic molecules. mdpi.com

Challenges in Regioselective Synthesis of Substituted Picolinonitriles

Despite the advancements in synthetic methodologies, achieving high regioselectivity in the synthesis of polysubstituted picolinonitriles like this compound remains a significant challenge. The electronic properties of the pyridine ring, with its inherent electron-deficient nature, can make predictable functionalization difficult.

The interplay of multiple substituents on the pyridine ring further complicates regioselectivity. The directing effects of the chloro, nitro, and nitrile groups can be competing or reinforcing, leading to potential mixtures of isomers. For example, the nitro group is a strong deactivating group, which can hinder further electrophilic substitution and influence the position of incoming nucleophiles.

Overcoming these challenges often requires a multi-step synthetic approach with careful selection of protecting groups and reaction conditions to control the sequence of functionalization. youtube.comyoutube.com The development of highly selective catalysts and a deeper understanding of the reaction mechanisms are crucial for designing more efficient and regioselective syntheses of this important class of compounds.

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 5 Nitropicolinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3-chloro-5-nitropicolinonitrile is electron-deficient, rendering it susceptible to nucleophilic attack. This reactivity is significantly influenced by the positions of the chloro and nitro substituents.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the 3-position of the pyridine ring serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro and nitrile groups enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating its displacement by a variety of nucleophiles.

One documented example of this reactivity is the substitution of the chloro group with an azide (B81097) anion. The reaction of this compound with sodium azide in dimethylformamide (DMF) at 70°C leads to the formation of the corresponding azido (B1232118) derivative. This transformation highlights the susceptibility of the C-Cl bond to cleavage under nucleophilic attack.

In a broader context, similar chloro-substituted nitropyridines readily undergo substitution with a range of nucleophiles, including amines and thiols, typically under basic conditions. For instance, the related compound 3-chloro-5-nitropicolinic acid undergoes nucleophilic substitution with amines and thiols in ethanol (B145695) at 80°C, affording the corresponding substitution products in good yields.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Azide | Sodium Azide | DMF | 70 | 3-Azido-5-nitropicolinonitrile | Not Reported |

| Amine (general) | R-NH2 | Ethanol | 80 | 3-(Alkyl/Aryl)amino-5-nitropicolinonitrile | 78 (for analogous acid) |

| Thiol (general) | R-SH | Ethanol | 80 | 3-(Alkyl/Aryl)thio-5-nitropicolinonitrile | Not Reported |

Influence of the Nitro Group on Nucleophilic Aromatic Substitution

The nitro group at the 5-position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the rate of substitution at the chloro-position. The presence of the nitro group is a key factor that enables these substitution reactions to occur under relatively mild conditions.

Transformations Involving the Nitrile Moiety

The nitrile group at the 2-position of this compound is a versatile functional handle that can undergo various transformations. While specific studies on the hydrolysis of this compound are not extensively documented, the reactivity of the nitrile group can be inferred from analogous compounds. For example, the hydrolysis of the closely related this compound to 3-chloro-5-nitropicolinic acid can be achieved under basic conditions, such as refluxing with sodium hydroxide, with high yields (82%). This suggests that the nitrile group in this compound is susceptible to hydrolysis to form a carboxylic acid.

Reduction Chemistry of the Nitro Group and Nitrile

The nitro and nitrile groups of this compound can be selectively or simultaneously reduced to the corresponding amino and aminomethyl groups, respectively. These transformations provide access to a range of substituted aminopyridines, which are valuable building blocks in medicinal chemistry.

Common reducing agents for nitro groups include metals in acidic media (e.g., tin(II) chloride in HCl) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The reduction of nitriles to primary amines is often accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation, typically under more forcing conditions than nitro group reduction. While specific examples for the reduction of this compound are not detailed in the available literature, the general reactivity of these functional groups suggests that such transformations are feasible. For instance, the reduction of a nitro group on a similar pyridine ring has been achieved to produce compounds like 3-amino-5-chloropicolinonitrile.

| Functional Group | Reducing Agent | Product |

| Nitro | SnCl₂/HCl or H₂/Pd | 3-Amino-5-chloropicolinonitrile |

| Nitrile | LiAlH₄ or H₂/Catalyst (harsher conditions) | 3-Chloro-5-nitropicolylamine |

| Nitro and Nitrile | Strong reducing conditions | 3-Amino-5-chloro-picolylamine |

Transition Metal-Catalyzed Coupling Reactions

The chloro-substituted pyridine ring of this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

A notable example is the Suzuki-Miyaura cross-coupling reaction. This compound has been successfully coupled with 3,4-dimethoxyphenylboronic acid using a palladium catalyst, Pd(PPh₃)₄, in the presence of a base such as potassium carbonate, in a dioxane/water solvent system. This reaction proceeds with a respectable yield of 63%, demonstrating the utility of this compound in constructing biaryl structures. numberanalytics.com

While specific examples for Sonogashira and Buchwald-Hartwig reactions with this compound are not explicitly reported, the reactivity of similar chloronitropyridines suggests its potential as a coupling partner. The Sonogashira coupling typically involves a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The Buchwald-Hartwig amination, also palladium-catalyzed, allows for the formation of C-N bonds by coupling an aryl halide with an amine. numberanalytics.com Given the reactivity of the chloro substituent, it is anticipated that this compound would be a viable substrate for these transformations.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 63 numberanalytics.com |

| Sonogashira (projected) | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Amine base | Various | Not Reported |

| Buchwald-Hartwig (projected) | Amine | Pd catalyst | Various | Various | Not Reported |

Stereochemical Considerations in this compound Reactivity

Currently, there is a lack of specific research in the surveyed literature focusing on the stereochemical aspects of reactions involving this compound. The molecule itself is achiral. However, stereocenters could be introduced in its derivatives through various reactions. For instance, if a nucleophile containing a chiral center were to react via nucleophilic aromatic substitution, the product would be a diastereomer. Similarly, if the nitrile group were to be involved in a reaction that generates a new stereocenter, for example, through the addition of a chiral organometallic reagent, the stereochemical outcome would be of interest. At present, no studies have been found that investigate or report on the stereoselective synthesis or reactions of derivatives of this compound.

Applications of 3 Chloro 5 Nitropicolinonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

Theoretically, 3-Chloro-5-nitropicolinonitrile possesses the attributes of a versatile building block for constructing complex molecular frameworks. The distinct reactivity of its functional groups would allow for sequential and selective transformations. For example, the chlorine atom could be displaced by a nucleophile in the initial step, followed by the reduction of the nitro group and subsequent reaction of the resulting amine, and finally, transformation of the nitrile group. This stepwise modification would enable the introduction of various functionalities, contributing to the assembly of intricate molecules. However, specific examples of complex molecules synthesized using this strategy from this compound are not detailed in the available literature.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The structure of this compound makes it a promising candidate for the synthesis of fused nitrogen-containing heterocyclic systems. The reaction of the nitrile and chloro groups with binucleophilic reagents could, in principle, lead to the formation of various bicyclic and tricyclic heteroaromatic compounds. For instance, reaction with a hydrazine (B178648) derivative could potentially yield a pyrazolopyridine system, while reaction with an aminothiol (B82208) could form a thiazolopyridine.

A notable application in this area is the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, which have shown potential in various biological applications. rsc.orgnih.gov Although specific syntheses starting from this compound are not explicitly described, its structural features are amenable to the construction of such heterocyclic cores.

Precursor in the Development of Fine Chemicals

As a highly functionalized pyridine (B92270) derivative, this compound could serve as a key intermediate in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals. The neonicotinoid class of insecticides, for example, often contains a chloropyridinylmethyl moiety. nih.govresearchgate.net While direct lineage from this compound to commercial products is not established in the literature, its potential as a precursor for novel analogues is plausible.

The hydrolysis of the nitrile group to a carboxylic acid would yield 3-chloro-5-nitropicolinic acid, a compound with its own set of potential applications in medicinal and coordination chemistry. The reduction of the nitro group to an amine would provide 3-chloro-5-aminopicolinonitrile, another versatile intermediate.

Contributions to Multi-Step Convergent Synthesis Strategies

Convergent synthesis is a powerful strategy for improving the efficiency of complex molecule synthesis by assembling pre-synthesized fragments in the later stages. google.com The multifunctional nature of this compound would, in theory, allow it to be elaborated into a complex fragment that could then be coupled with another in a convergent manner. The ability to selectively react one functional group while leaving others intact for later-stage transformations is a key requirement for a useful building block in convergent synthesis. Due to the lack of specific documented examples, the contribution of this compound to this area remains speculative.

Pharmacological and Medicinal Chemistry Significance

Scaffold Design for Bioactive Compound Development

In the realm of drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of potentially bioactive compounds. The pyridine (B92270) unit itself is considered an attractive and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com

3-Chloro-5-nitropicolinonitrile serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. Its nitrile group can be hydrolyzed under basic conditions to form 3-Chloro-5-nitropicolinic acid. This resulting carboxylic acid derivative has garnered attention for its potential in medicinal and coordination chemistry, highlighting the utility of the original picolinonitrile scaffold as a precursor to other valuable compounds. The specific placement of the electron-withdrawing chloro and nitro groups on the pyridine ring creates a unique electronic environment that influences the reactivity and potential biological interactions of its derivatives.

Inhibitor Discovery and Target Engagement Studies

The search for novel enzyme inhibitors is a cornerstone of modern drug development. The structural features of this compound and its derivatives suggest potential, though underexplored, applications in this area.

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. While direct studies on this compound as a kinase inhibitor are not widely documented, research on structurally related compounds is illuminating. For instance, a class of compounds described as 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas has been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), with IC₅₀ values in the low nanomolar range. nih.gov These molecules share the feature of a chloro-substituted aromatic ring and a cyano (nitrile) group on a nitrogen-containing heterocycle, suggesting that this combination of functional groups can be favorable for kinase inhibition. nih.gov

Beta-secretase 1 (BACE1) is an aspartyl protease that plays a key role in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Consequently, the inhibition of BACE1 is a major therapeutic strategy under investigation for treating this neurodegenerative disorder. nih.govnih.gov A wide variety of BACE1 inhibitors have been developed and studied over the past decade. nih.gov Although no specific research currently links this compound to BACE1 inhibition, the ongoing search for new, effective, and safe BACE1 inhibitors necessitates the exploration of novel chemical scaffolds. The heterocyclic nature of the picolinonitrile structure represents a class of compounds that medicinal chemists could potentially investigate for this purpose.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of most drugs and other foreign compounds (xenobiotics). nih.govmdpi.com A compound's interaction with CYP enzymes can significantly affect its therapeutic efficacy and safety profile, leading to potential drug-drug interactions. nih.govnih.gov The major human CYP enzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.comnih.gov

Direct metabolic studies on this compound are limited. However, predictive data for a structurally related compound, 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile, indicates potential interactions with the CYP system. This related molecule is predicted to be a substrate for CYP3A4 and an inhibitor of several other isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. drugbank.com This illustrates that molecules containing a substituted chlorobenzonitrile moiety have the potential to engage with these critical metabolic pathways, a crucial consideration in drug design and development.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com By systematically modifying a chemical structure, researchers can identify which parts of the molecule are essential for its function.

While specific SAR studies on derivatives of this compound are not extensively published, principles from related heterocyclic compounds can provide valuable insights. For example, in a study of coumarin (B35378) derivatives, it was found that the introduction of electron-withdrawing groups, such as a nitro group, can significantly enhance antifungal activity. mdpi.com This suggests that the nitro group on the this compound scaffold is likely a key contributor to its chemical reactivity and biological potential. Similarly, SAR studies on quinoline (B57606) derivatives have identified specific structural requirements for their antiprion and antimalarial activities, demonstrating how modifications to the core and its substituents dictate potency and selectivity. nih.gov Applying these principles would be a logical step in the rational design of novel bioactive agents based on the this compound scaffold.

Exploration of Antimicrobial Properties in Related Structures

The search for new antimicrobial agents is a global health priority. Heterocyclic compounds are a rich source of potential antimicrobial drugs. Research into the biological properties of 3-Chloro-5-nitropicolinic acid, which is directly synthesized from this compound, includes investigations into its potential antimicrobial effects. This indicates that the core chloro-nitro-pyridine structure is of interest for developing new antimicrobial therapies. Further supporting this, studies on other nitrogen-containing heterocycles, such as quinoline derivatives, have demonstrated potent antimalarial activity, a form of antimicrobial action. nih.gov

Analysis of this compound Reveals Data Scarcity in Pharmacological and Medicinal Chemistry Contexts

Despite the interest in substituted picolinonitriles within medicinal chemistry, a thorough review of available scientific literature and chemical databases indicates a significant lack of specific research on the pharmacological and medicinal chemistry significance of this compound. This includes a notable absence of studies on its derivatization for anticancer activities and any analysis of its potential as a Pan-Assay Interference Compound (PAINS).

While the core structure of this compound, featuring a substituted pyridine ring, is common in many biologically active compounds, specific data on this particular molecule is not publicly available. Research into related areas, such as the anticancer potential of substituted quinolines and other nitrogen-containing heterocycles, is extensive. nih.govarabjchem.org These studies often explore how different substituents on the aromatic ring can modulate biological activity. nih.govarabjchem.org However, without direct experimental data on this compound, any discussion of its potential for anticancer derivatization would be purely speculative.

Similarly, the concept of PAINS is crucial in modern drug discovery to identify compounds that may lead to false-positive results in high-throughput screening assays. nih.govlongdom.org The evaluation of a compound for PAINS liability involves analyzing its structure for specific motifs known to cause interference. longdom.orgnih.gov While general structural alerts for PAINS have been identified, and some may be present in nitrile-containing pyridine compounds, a specific analysis for this compound has not been reported. The absence of this compound in relevant databases and literature prevents a definitive assessment of its PAINS potential.

The lack of information extends to its synthesis and reactivity, with only a few chemical suppliers listing it as a commercially available product. klamar-cn.com No detailed synthetic procedures or reactivity studies are present in the public domain, which are foundational for any derivatization efforts.

Agrochemical Applications and Developmental Pathways

Synthesis of Herbicides and Pesticides

The strategic placement of a chlorine atom, a nitro group, and a nitrile on the pyridine (B92270) ring makes 3-Chloro-5-nitropicolinonitrile a valuable intermediate in the synthesis of more complex agrochemicals. The nitrile group, in particular, can serve as a precursor to a variety of functional groups, including carboxylic acids, amides, and amines, through well-established chemical transformations. These modifications are crucial for tailoring the final molecule's biological activity and selectivity.

For instance, the hydrolysis of the nitrile group can yield the corresponding picolinic acid, a structural motif present in some commercial herbicides. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which then provides a reactive site for the introduction of diverse substituents, potentially leading to compounds with insecticidal or fungicidal properties. The chlorine atom offers a site for nucleophilic substitution, allowing for the attachment of other functional moieties that can enhance the molecule's interaction with its biological target.

While specific, publicly available synthesis routes starting from this compound to commercially available herbicides or pesticides are not extensively detailed in the literature, the chemical potential of this starting material is evident from the established reactivity of its functional groups.

Development of Novel Crop Protection Agents

The development of novel crop protection agents is a continuous effort to overcome challenges such as pest resistance and to meet evolving regulatory standards for environmental safety. nih.govresearchgate.net The unique substitution pattern of this compound offers a platform for creating new active ingredients. The combination of electron-withdrawing groups (nitro and nitrile) and a halogen atom on the pyridine core can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for its performance as a crop protection agent.

Researchers in agrochemical discovery often employ a strategy of synthesizing libraries of related compounds to identify a lead structure with optimal biological activity. This compound can serve as a key building block in the generation of such libraries. By systematically modifying the nitrile, nitro, and chloro groups, scientists can explore a wide chemical space to discover new compounds with desired herbicidal, insecticidal, or fungicidal activities. The development of new fungicides, for example, has seen the introduction of compounds with novel modes of action to combat resistance. nih.gov

Influence of Picolinonitrile Core on Agrochemical Efficacy

The picolinonitrile core, which is the pyridine ring bearing a nitrile group, is a significant feature in determining the efficacy of an agrochemical. The nitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can influence how the molecule binds to its target protein in a pest or weed. The efficacy of agrochemicals is often dependent on their ability to reach and interact with a specific biological target. researchgate.net

The pyridine ring itself is a common feature in many successful agrochemicals due to its favorable metabolic profile and its ability to mimic natural compounds. The addition of the nitrile group in the 2-position, as in a picolinonitrile, can enhance the systemic properties of the compound, allowing it to be transported within the plant to the site of action. This is particularly important for controlling pests that feed on various parts of the plant.

Structure-Property Relationships in Agrochemical Design

The design of effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its properties (Structure-Property Relationships, SPR). In the context of this compound, each substituent plays a critical role in defining its potential as an agrochemical scaffold.

The Picolinonitrile Moiety : The pyridine ring provides a rigid framework, while the nitrile group contributes to the molecule's polarity and electronic properties. This can influence its solubility, membrane permeability, and binding affinity to target enzymes.

The Chloro Substituent : The chlorine atom at the 3-position impacts the molecule's lipophilicity, which affects its movement through plant cuticles and cell membranes. Halogen atoms are also known to be involved in halogen bonding, a type of non-covalent interaction that can enhance binding to a target protein.

By systematically altering these components, chemists can fine-tune the properties of the resulting agrochemical to achieve higher efficacy, better selectivity, and improved environmental profiles. The development of novel insecticides, for example, has benefited from such scaffold-hopping techniques to create new compounds with improved characteristics. nih.gov

Environmental Impact, Fate, and Ecotoxicological Considerations

Biodegradation Pathways and Environmental Persistence

It is important to reiterate that specific biodegradation studies on 3-Chloro-5-nitropicolinonitrile are not currently available in the public domain. However, the persistence and biodegradation of this compound can be inferred from the extensive research conducted on similar chemical structures.

Likely biodegradation pathways for a compound like this compound would involve initial transformations of the functional groups. Under aerobic conditions, microorganisms often initiate the degradation of chlorinated aromatic compounds through the action of oxygenases. However, the strong electron-withdrawing nature of the nitro and nitrile groups may hinder this initial oxidative attack.

Under anaerobic conditions, reductive processes are more likely. The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This reduction can make the aromatic ring more amenable to subsequent degradation. Reductive dehalogenation, the removal of chlorine with the substitution of a hydrogen atom, is another key anaerobic process. merckmillipore.com It is plausible that a sequential anaerobic-aerobic process would be required for the complete mineralization of this compound. merckmillipore.com

Given the general resistance of highly substituted and halogenated aromatic compounds to microbial degradation, this compound is expected to exhibit significant persistence in the environment. A material safety data sheet for the related compound 2-Chloro-3-nitropyridine indicates that it is not readily biodegradable. merckmillipore.com

Table 1: Anticipated Persistence of this compound in Various Environmental Matrices (Qualitative)

| Environmental Compartment | Expected Persistence | Rationale based on Analogous Compounds |

| Soil | High | Strong adsorption to organic matter, resistance to microbial degradation. |

| Water | Moderate to High | Low water solubility may lead to partitioning to sediment; resistance to hydrolysis and biodegradation. |

| Sediment | High | Accumulation due to low water solubility and high persistence. |

| Air | Low to Moderate | Volatility is expected to be low, but it may be subject to long-range transport if adsorbed to particulate matter. |

Environmental Partitioning and Distribution in Environmental Compartments

The distribution of this compound in the environment will be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific data for this compound is unavailable, its structure allows for estimations.

The octanol-water partition coefficient (Kow) is a key parameter for predicting the distribution of a chemical. A high Kow value indicates a tendency to partition into fatty tissues and organic matter. Based on its structure, this compound is expected to have a relatively high Kow, suggesting it will preferentially adsorb to soil organic carbon and sediment. This would reduce its mobility in the environment but also make it less available for microbial degradation.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning Behavior of this compound

| Property | Predicted Value/Behavior | Implication for Environmental Distribution |

| Water Solubility | Low to Moderate | Tends to partition out of water and into solid phases. |

| Octanol-Water Partition Coefficient (Log Kow) | Moderate to High | Likely to adsorb to soil and sediment; potential for bioaccumulation. |

| Vapor Pressure | Low | Not expected to be highly volatile; atmospheric transport likely associated with particulate matter. |

| Soil Adsorption Coefficient (Koc) | High | Immobile in soil; will not readily leach into groundwater. |

Bioaccumulation Potential Assessments

Direct assessments of the bioaccumulation potential of this compound have not been conducted. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. It is a significant concern for persistent, lipophilic (fat-soluble) compounds.

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). As previously mentioned, this compound is anticipated to have a moderate to high Kow value. This suggests a potential for this compound to accumulate in the fatty tissues of organisms.

Pesticides with similar structural features, such as being chlorinated and aromatic, have been shown to bioaccumulate in aquatic organisms and move up the food chain. chemicalbook.com This process, known as biomagnification, can lead to higher concentrations in top predators, including humans. chemicalbook.com

Table 3: Bioaccumulation Potential of this compound Based on Analogous Compound Data

| Parameter | Predicted Level | Basis for Prediction |

| Bioconcentration Factor (BCF) | Moderate to High | Inferred from the expected moderate to high Log Kow. |

| Trophic Magnification Potential | Possible | Persistent and lipophilic compounds can biomagnify. |

| Target Tissues for Accumulation | Fatty Tissues | Due to the lipophilic nature of the molecule. |

Degradation Kinetics and Mechanisms in Various Media

Specific data on the degradation kinetics and mechanisms of this compound are not available. The rate of degradation in soil, water, and air will depend on a variety of factors, including temperature, pH, microbial activity, and the presence of sunlight.

Hydrolysis: The nitrile group can be susceptible to hydrolysis, which would convert it to a carboxylic acid. The chloro and nitro substituents on the pyridine (B92270) ring may influence the rate of this reaction. The stability of similar compounds suggests that hydrolysis is likely to be a slow process under typical environmental pH conditions.

Photolysis: Aromatic nitro compounds can undergo photolysis in the presence of sunlight. This process could be a significant degradation pathway in surface waters and on the surface of soil. The degradation products would depend on the specific reaction conditions.

Microbial Degradation: As discussed in the biodegradation section, microbial degradation is expected to be slow. The kinetics would likely follow first-order models, with a long half-life, particularly in anaerobic environments where reductive processes dominate. The half-life of a chemical is the time it takes for half of the initial amount to degrade. For persistent chlorinated aromatic compounds, half-lives in soil and sediment can range from months to years.

Table 4: Anticipated Degradation Half-lives of this compound in Different Media

| Medium | Degradation Process | Anticipated Half-life | Notes |

| Surface Water | Photolysis, Biodegradation | Weeks to Months | Photolysis may be a key removal mechanism. |

| Groundwater | Anaerobic Biodegradation | Months to Years | Slow degradation rates expected due to lack of oxygen and light. |

| Soil | Biodegradation | Months to Years | Persistence will be high, especially in low-microbial activity soils. |

| Sediment | Anaerobic Biodegradation | Years | Expected to be a major sink with very slow degradation. |

Advanced Spectroscopic and Computational Characterization of 3 Chloro 5 Nitropicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com For 3-chloro-5-nitropicolinonitrile (C₆H₂ClN₃O₂), one-dimensional and two-dimensional NMR experiments are critical for confirming the specific substitution pattern on the pyridine (B92270) ring. achemblock.com

One-dimensional NMR provides foundational data on the chemical environment of protons (¹H) and carbon atoms (¹³C) within the molecule.

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring (H-4 and H-6). Due to the strong electron-withdrawing effects of the nitro, chloro, and nitrile groups, these protons would appear in the downfield region of the spectrum. They would likely appear as two distinct doublets, as they are adjacent to each other and would exhibit spin-spin coupling.

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, since no two carbons are in an identical chemical environment. The chemical shifts are influenced by the attached functional groups and their position on the ring. libretexts.org The carbon atoms bonded to the electronegative chlorine atom, the nitro group, and the nitrile group would be significantly deshielded. Quaternary carbons, those not bonded to any hydrogen atoms (C-2, C-3, C-5), often exhibit weaker signals in a standard ¹³C NMR spectrum. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-4 | Aromatic region (~8.0-9.5) | Doublet (d) |

| ¹H | H-6 | Aromatic region (~8.0-9.5) | Doublet (d) |

| ¹³C | C-2 (CN) | ~115-120 | Singlet |

| ¹³C | C-3 (Cl) | ~140-155 | Singlet |

| ¹³C | C-4 | ~120-135 | Doublet |

| ¹³C | C-5 (NO₂) | ~145-160 | Singlet |

| ¹³C | C-6 | ~130-145 | Doublet |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei. researchgate.netharvard.edu

Correlation Spectroscopy (COSY): A COSY experiment would show a cross-peak between the signals of H-4 and H-6, confirming their scalar coupling and proving they are on adjacent carbons. libretexts.org This is a definitive piece of evidence for their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this molecule, it would show two cross-peaks, one linking the H-4 signal to the C-4 signal and another linking the H-6 signal to the C-6 signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most critical for this structure, as it reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would allow for the unambiguous assignment of the quaternary carbons. For example, the H-4 proton would show correlations to the C-2, C-5, and C-6 carbons, while the H-6 proton would show correlations to the C-2, C-4, and C-5 carbons. These correlations definitively establish the connectivity and confirm the 3-chloro-5-nitro substitution pattern.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing insights into the molecule's structure through fragmentation patterns.

For this compound (molecular weight 183.55), the mass spectrum would be expected to show a molecular ion peak (M⁺). achemblock.com A key feature would be the isotopic pattern of chlorine: a peak at m/z ≈ 183 (for ³⁵Cl) and an M+2 peak at m/z ≈ 185 (for ³⁷Cl) with an intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through the loss of the functional groups. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da), the chlorine atom (Cl, 35/37 Da), and the nitrile group (CN, 26 Da).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Identity | Description |

| 183 | [M]⁺ | Molecular ion |

| 153 | [M-NO]⁺ | Loss of Nitric Oxide |

| 148 | [M-Cl]⁺ | Loss of Chlorine |

| 137 | [M-NO₂]⁺ | Loss of Nitro group |

| 122 | [M-Cl-CN]⁺ | Loss of Chlorine and Nitrile |

While mass spectrometry is a crucial tool for the analysis of this compound, there is no information available in the reviewed scientific literature to suggest its use as a matrix for matrix-assisted laser desorption/ionization (MALDI) or other analytical ionization techniques. Its primary role in MS is that of an analyte being characterized.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the different functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its nitrile, nitro, chloro, and aromatic pyridine functionalities.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240–2220 |

| Nitro (NO₂) | Asymmetric Stretch | 1550–1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360–1300 |

| Aromatic Ring (C=C, C=N) | Stretch | 1600–1450 |

| Chloro (C-Cl) | Stretch | 850–550 |

| Aromatic C-H | Stretch | 3100–3000 |

The presence of a sharp, medium-intensity band around 2230 cm⁻¹ would be strong evidence for the nitrile group. youtube.com Two strong bands in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions would confirm the presence of the nitro group. innospk.com Absorptions corresponding to the pyridine ring and the C-Cl bond would also be present in the fingerprint region of the spectrum. nist.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's conformation in the solid state.

Currently, there are no published crystal structures for this compound in the reviewed literature. If such a study were performed, it would unequivocally confirm the planar structure of the pyridine ring and the precise spatial arrangement of the chloro, nitro, and nitrile substituents. Furthermore, it would reveal details about the intermolecular interactions, such as π-stacking or halogen bonding, that govern how the molecules pack together in a crystal lattice.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools for elucidating the intrinsic properties of molecules like this compound, a substituted pyridine derivative featuring a chlorine atom, a nitro group, and a nitrile group. These computational techniques provide insights into molecular structure, stability, spectroscopic characteristics, and reactivity, which can be challenging to determine through experimental means alone. While detailed computational studies specifically focused on this compound are not extensively available in public literature, we can infer its likely computational characterization based on studies of highly related compounds, such as its hydrolysis product, 3-Chloro-5-nitropicolinic acid, and its parent structure, 3-Chloro-5-nitropyridine.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Electronic Properties

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations would be instrumental in predicting its geometric parameters (bond lengths and angles), vibrational frequencies (for IR and Raman spectra), and electronic properties.

While direct DFT data for the title compound is scarce, studies on the closely related 3-Chloro-5-nitropicolinic acid utilize the B3LYP functional with a 6-311+G(d,p) basis set to predict its spectra and properties. A similar approach for this compound would involve optimizing the molecular geometry to find the lowest energy conformation.

From this optimized structure, key electronic properties can be calculated:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the electronegative nitrogen and oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found near the hydrogen atoms of the pyridine ring.

Spectroscopic Prediction: DFT can calculate vibrational frequencies that correlate with experimental IR and Raman spectra. This allows for the assignment of spectral bands to specific molecular vibrations, such as the characteristic C≡N stretch of the nitrile group, the N-O stretches of the nitro group, and C-Cl stretching.

Table 1: Predicted Parameters from DFT Calculations for this compound

| Calculated Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available in cited sources |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available in cited sources |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Data not available in cited sources |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Data not available in cited sources |

| C≡N Vibrational Frequency | Predicted IR absorption frequency for the nitrile group stretch. | Data not available in cited sources |

| NO₂ Symmetric/Asymmetric Stretch | Predicted IR absorption frequencies for the nitro group stretches. | Data not available in cited sources |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational dynamics, its interaction with solvents, and its behavior in a condensed phase.

An MD simulation would typically involve:

Defining a force field for the molecule, which consists of parameters describing the energy of bond lengths, angles, and dihedrals.

Placing the molecule in a simulation box, often with solvent molecules like water or an organic solvent, to mimic experimental conditions.

Solving Newton's equations of motion for the system, which generates a trajectory of atomic positions and velocities over a set period (from picoseconds to microseconds).

In Silico Prediction of Reactivity and Selectivity

The chemical structure of this compound—containing a nitrile, a chloro, and a nitro group on a pyridine ring—suggests several potential sites for chemical reactions. In silico methods can predict this reactivity.

Nitrile Group Reactivity: The nitrile group is a key functional group. It is known that this compound serves as a precursor to 3-Chloro-5-nitropicolinic acid through hydrolysis. Computational models could simulate this reaction mechanism to determine the energy barriers and transition states involved.

Aromatic Ring Reactivity: The pyridine ring is electron-deficient, and this is further amplified by the strong electron-withdrawing effects of the nitro and chloro groups. Computational analysis of the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) would confirm this. The nitro group can undergo reduction to form reactive intermediates, while the chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile synthetic intermediate.

Reactivity Indices: DFT calculations can be used to determine global reactivity descriptors such as electrophilicity index and chemical hardness. These indices provide a quantitative measure of a molecule's reactivity. For instance, a high electrophilicity index would suggest the molecule is a strong electron acceptor, which is expected for this compound due to the multiple electron-withdrawing substituents.

Molecular Modeling in Ligand-Target Interactions

While this compound is primarily known as a chemical intermediate , molecular modeling techniques like docking could be used to explore its hypothetical interactions with biological targets. Such studies are more common for its derivatives, which might be designed as potential enzyme inhibitors or receptor ligands.

The process would involve:

Obtaining the 3D structure of a target protein, typically from a database like the Protein Data Bank (PDB).

Using a docking program to place the this compound molecule into the active site of the protein in various orientations and conformations.

Calculating a "docking score" for each pose, which estimates the binding affinity between the ligand and the target.

The structural features of this compound that would be significant in such an interaction include the nitrogen atoms of the pyridine ring, the nitrile group, and the oxygen atoms of the nitro group, all of which can act as hydrogen bond acceptors. Computational analysis of kinase inhibitor selectivity, for example, relies on comparing protein microenvironments and using diverse physicochemical descriptors to predict binding. nih.gov Although this compound itself may not be the final drug candidate, such in silico screening could provide a first pass to identify potential biological activities or off-target effects for the broader class of nitropicolinonitrile derivatives.

Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Routes

The synthesis of functionalized picolinonitriles often relies on multi-step processes. Future research will likely focus on developing more direct and efficient "unconventional" routes to 3-Chloro-5-nitropicolinonitrile.

Key Research Thrusts:

Gas-Phase Catalysis: Industrial-scale synthesis could benefit from the development of continuous gas-phase reactions. For instance, processes analogous to the catalysed reaction of pivalic acid with ammonia (B1221849) in the gas phase could be explored for nitrile synthesis. google.com This might involve the ammoxidation of a suitable picoline precursor over a fixed-bed catalyst at high temperatures. google.comgoogle.com

Halogen Exchange (Halex) Reactions: For related fluorinated picolinonitriles, halogen exchange reactions are a key step to introduce fluorine atoms. google.com A future approach for synthesizing chlorinated analogues could involve reverse halogen exchange, potentially starting from a more accessible fluorinated or poly-halogenated pyridine (B92270) precursor and selectively replacing other halogens with chlorine. google.com

Novel Precursor Strategies: Research into the synthesis of key precursors, such as 3-chloro-5-nitrotoluene (B98224) from 2-methyl-4-nitroaniline, highlights established chemical transformations like chlorination and deamination that could be adapted for pyridine systems. google.comgoogle.com Exploring novel starting materials and transformation sequences, such as those used for preparing 3-Chloro-5-nitrobenzotrifluoride, could open new pathways. chemicalbook.com

Ring Transformation Reactions: The transformation of one heterocyclic ring system into another is a powerful synthetic strategy. researchgate.net Investigating whether a more readily available ring system could be chemically transformed into the this compound core presents a highly innovative research direction.

Sustainable and Green Chemistry Approaches in Picolinonitrile Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Research into the green synthesis of picolinonitriles is a critical area of focus.

Core Principles for Future Research:

Eco-Friendly Solvents: A primary goal of green chemistry is the replacement of hazardous organic solvents. Water has been successfully used as a solvent for the synthesis of various nitrogen-containing heterocycles, and its application in picolinonitrile synthesis should be a priority. rsc.orgresearchgate.netmdpi.com

Energy-Efficient Methodologies: The use of alternative energy sources like microwave irradiation and ultrasound has been shown to reduce reaction times and improve yields in the synthesis of heterocyclic compounds. nih.govnih.gov Applying these techniques to the synthesis of this compound could lead to more efficient and less energy-intensive processes.

Reusable and Novel Catalysts: The development of robust, recyclable catalysts is paramount. Research could focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. bhu.ac.in Examples from related syntheses include:

Zinc-based nanocrystals. rsc.org

Activated fly ash, an industrial byproduct, used as an efficient and reusable catalyst. bhu.ac.in

Organocatalysts, which avoid the use of potentially toxic and expensive metals. mdpi.com

| Catalyst Type | Potential Advantage in Picolinonitrile Synthesis | Source |

| ZnO-CTAB Nanocrystals | Heterogeneous, reusable, can work in green solvents like water. | rsc.org |

| Activated Fly Ash | Utilizes industrial waste, eco-friendly, reusable. | bhu.ac.in |

| β-Cyclodextrin | Bio-based, non-toxic, recyclable, works in aqueous media. | mdpi.com |

| Organocatalysts | Metal-free, avoids heavy metal contamination of products. | mdpi.com |

Advanced Functionalization Strategies and Catalyst Development

Beyond the initial synthesis, the ability to selectively modify the this compound scaffold is crucial for creating derivatives with tailored properties.

Future Research Avenues:

Selective C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach. Developing catalytic systems that can selectively introduce new functional groups onto the pyridine ring, without pre-functionalization, would be a significant advance.

Catalyst Innovation: The search for new catalysts is ongoing. This includes the design of advanced transition metal catalysts (e.g., based on copper, palladium, or gold) and novel organocatalysts for specific transformations. mdpi.combhu.ac.inmdpi.com For example, copper(II) triflate has been shown to be an efficient catalyst for synthesizing substituted pyrimidines from propargyl alcohols and could be investigated for related picoline chemistry. mdpi.com

Controlled Substitution: The existing chloro and nitro groups on the ring are powerful directing groups but also reactive sites. Future work will need to focus on methods to selectively react at one site while preserving the others, or to replace them with a wide variety of other functional groups to build molecular complexity. For instance, the amination reaction to replace a fluorine atom with an amino group in related compounds could be explored for chlorine substitution under specific conditions. google.com

Interdisciplinary Applications in Materials Science and Nanotechnology

The unique combination of a halogen, a nitro group, and a nitrile function on a pyridine scaffold suggests potential applications in advanced materials, an area that remains largely unexplored.

Hypothesized Applications:

Polymer Precursors: The nitro group can be chemically reduced to an amine. This resulting amino-picolinonitrile could serve as a monomer for the synthesis of novel high-performance polymers, such as polyamides or polyimides, with unique thermal and electronic properties derived from the heterocyclic backbone.

Metal-Organic Frameworks (MOFs): The nitrile group and the pyridine nitrogen are excellent coordinating sites for metal ions. This makes this compound a potential organic linker for the construction of MOFs. These materials could have applications in gas storage, separation, or catalysis, with the chloro and nitro groups providing further opportunities for post-synthetic modification.

Nanotechnology: The use of molecules as building blocks for nanoscale devices is a rapidly growing field. The electronic properties of the nitro-aromatic system could be exploited in molecular electronics. Furthermore, the compound could be used to functionalize nanoparticles, imparting specific chemical reactivity or recognition capabilities. rsc.org

Deeper Mechanistic Understanding of Biological Activities

While no specific biological activity for this compound is documented, its structural motifs—a nitro group and a pyridine ring—are present in many biologically active molecules. Understanding its potential mode of action is a key research frontier. mdpi.commdpi.com

Proposed Mechanistic Pathways to Investigate:

Nitric Oxide (NO) Donation: Many organic nitrates exert their biological effects by releasing nitric oxide (NO), a crucial signaling molecule that activates soluble guanylate cyclase, leading to vasodilation. nih.govnih.govyoutube.comyoutube.com Future studies should investigate whether this compound can be enzymatically metabolized to release NO.

Bioreduction and Oxidative Stress: A common mechanism for nitro-aromatic compounds involves intracellular reduction of the nitro group to form highly reactive intermediates, such as nitroso and superoxide (B77818) species. mdpi.com These intermediates can covalently bind to and damage critical biomolecules like DNA, leading to antimicrobial or cytotoxic effects. mdpi.com Investigating this reductive activation pathway is essential.

Enzyme Inhibition: The compound's structure could allow it to fit into the active site of specific enzymes. For example, nitro-containing compounds have been shown to inhibit enzymes like 14α-demethylase in fungi through electrostatic interactions. mdpi.com Computational docking studies followed by in vitro enzymatic assays could identify potential protein targets. mdpi.comnih.gov

Comprehensive Risk Assessment Methodologies for Environmental Safety

The presence of both a chloro and a nitro group on an aromatic ring raises potential environmental concerns regarding persistence and toxicity. A proactive approach using modern risk assessment methodologies is crucial.

Essential Methodologies for Evaluation:

In Vitro Toxicity Models: To assess potential risks to human health without animal testing, in vitro systems are invaluable. For chlorinated aromatic compounds, studies have utilized normal human epidermal cells and squamous cell carcinoma (SCC) lines to probe the molecular and biochemical events that underlie toxicity. nih.gov This approach could establish a risk assessment model specifically for halogenated nitropyridines.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools that predict the toxicity or environmental fate of a chemical based on its structure. By building and validating QSAR models for a range of halogenated and nitrated aromatic compounds, the potential ecotoxicity of this compound could be estimated early in its development.

Environmental Fate Studies: Comprehensive assessment requires understanding the compound's behavior in the environment. This involves standardized tests to measure:

Biodegradability: The potential for microorganisms to break down the compound.

Photodegradation: The stability of the compound when exposed to sunlight.

Bioaccumulation: The tendency of the compound to accumulate in the tissues of organisms.

By focusing on these advanced and prospective research areas, the scientific community can fully explore the potential of this compound, moving from a simple chemical entity to a molecule with potential applications in medicine, materials, and beyond, while ensuring a thorough understanding of its environmental and biological impact.

Q & A

(Basic) What are the recommended synthetic routes for 3-Chloro-5-nitropicolinonitrile, and what purification methods ensure high yield and purity?

This compound can be synthesized via halogenation and nitration of picolinonitrile derivatives. A common approach involves substituting bromine in 3-Bromo-5-nitropicolinonitrile with chlorine using copper(I) chloride under reflux conditions in acetonitrile . Purification typically involves column chromatography with silica gel (eluent: ethyl acetate/hexane) to remove unreacted starting materials and byproducts. For intermediates, recrystallization from ethanol or methanol is effective, as demonstrated in analogous nitropyridine syntheses .

(Basic) What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

- Storage : Keep in tightly sealed containers in a dry, well-ventilated area at 0–6°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the nitrile group can generate toxic HCN vapors .

- Safety Measures : Use impermeable gloves (nitrile or neoprene), safety goggles, and a lab coat. In case of inhalation, immediately move to fresh air and seek medical attention. Firefighters must wear self-contained breathing apparatus (SCBA) due to thermal decomposition risks, which release irritants like NOₓ and Cl₂ .

(Advanced) How can regioselectivity challenges in nucleophilic substitution reactions of this compound be systematically addressed?

The nitro group at the 5-position strongly deactivates the pyridine ring, directing nucleophilic attack to the 3-chloro position. However, competing reactions (e.g., nitrile group participation) may occur. To optimize regioselectivity:

Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Introduce catalytic Pd(0) or Cu(I) to mediate cross-coupling reactions, as seen in analogous brominated nitropyridine systems .

Monitor reaction progress via TLC or HPLC to isolate intermediates and adjust conditions in real time .

(Advanced) What advanced analytical techniques are optimal for characterizing reaction intermediates and resolving structural ambiguities?

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) can distinguish between positional isomers by comparing chemical shifts of aromatic protons and nitrile carbons.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, critical for identifying byproducts like dehalogenated species .

- X-ray Crystallography : Resolves ambiguities in nitro and chloro substituent orientations, as demonstrated in structurally similar 3-chloro-5-nitrobenzonitrile derivatives .

(Advanced) How can researchers resolve contradictions in reported reaction outcomes for this compound under varying catalytic or solvent conditions?

Discrepancies often arise from:

Catalyst Purity : Trace moisture in Cu(I) catalysts can hydrolyze nitriles. Pre-dry catalysts at 120°C for 2 hours .

Solvent Effects : Switch from DMF to THF if competing SNAr pathways dominate. For example, DMF stabilizes nitrile intermediates, while THF favors nitro group retention .

Reaction Monitoring : Use in-situ FTIR to track nitro group reduction or nitrile consumption, enabling dynamic adjustments .

(Basic) What spectroscopic signatures distinguish this compound from its structural analogs?

- IR Spectroscopy : The nitrile group shows a sharp peak at ~2230 cm⁻¹, while nitro groups absorb at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

- UV-Vis : A λmax at ~290 nm (π→π* transitions in the aromatic system) differentiates it from non-nitrated analogs .

(Advanced) How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic ring-forming reactions?

The electron-withdrawing nitro and chloro groups create a π-deficient ring, facilitating cycloaddition reactions (e.g., with enamines or azides). Computational studies (DFT) on analogous nitropyridines suggest that the LUMO energy (-2.1 eV) at the 4-position drives regioselective [3+2] cycloadditions, forming triazole or pyrazole derivatives .

(Basic) What are the key hazards associated with thermal degradation of this compound, and how can they be mitigated?

Thermal decomposition (>200°C) releases HCl, NO₂, and HCN. Mitigation strategies include:

- Conduct reactions in fume hoods with scrubbers to neutralize acidic gases.

- Avoid open flames; use oil baths instead of heating mantles .

(Advanced) What computational methods are effective for predicting reaction pathways and intermediates in this compound-based syntheses?

- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* basis set) to predict activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in DMF vs. acetonitrile .

(Advanced) How can researchers optimize scalability of this compound derivatives for preclinical studies without compromising purity?

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor crystallinity and polymorphic transitions during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.